molecular formula C11H14BrClFN B8124760 N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride

N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride

Cat. No.: B8124760
M. Wt: 294.59 g/mol
InChI Key: IQOGBEVKPJUFJK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is a chemical compound characterized by its bromo and fluoro substituents on the benzyl group and a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride typically involves the following steps:

  • Bromination and Fluorination: Starting with benzyl bromide, the compound undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the appropriate positions on the benzene ring.

  • Cyclopropylamine Formation: The cyclopropylamine group is introduced through a cyclization reaction, often using cyclopropane derivatives.

  • Amide Bond Formation: The final step involves forming the amide bond between the cyclopropylamine and the bromo-fluoro benzyl group, typically using coupling reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.

  • Substitution: Substitution reactions can occur at the bromo and fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, potentially leading to the removal of halogen atoms.

  • Substitution Products: Derivatives with different substituents at the bromo and fluoro positions.

Scientific Research Applications

Chemistry: In chemistry, N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bromo and fluoro substituents on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.

Comparison with Similar Compounds

  • N-(2-bromo-4-fluorobenzyl)benzenesulphonamide: This compound shares the bromo and fluoro substituents but has a different functional group.

  • 4-bromo-2-fluorobenzyl bromide: A related compound with similar halogen substituents but lacking the cyclopropylamine group.

Uniqueness: N-(2-bromo-4-fluorobenzyl)-1-cyclopropylmethanamine hydrochloride is unique due to its combination of bromo and fluoro substituents on the benzyl group and the presence of the cyclopropylamine moiety

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-1-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN.ClH/c12-11-5-10(13)4-3-9(11)7-14-6-8-1-2-8;/h3-5,8,14H,1-2,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOGBEVKPJUFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=C(C=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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